molecular formula C14H11N3O2 B492967 2-(4-Methylphenyl)-6-nitroimidazo[1,2-a]pyridine

2-(4-Methylphenyl)-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B492967
M. Wt: 253.26g/mol
InChI Key: OXZAYLSFLAKDTK-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-6-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26g/mol

IUPAC Name

2-(4-methylphenyl)-6-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O2/c1-10-2-4-11(5-3-10)13-9-16-8-12(17(18)19)6-7-14(16)15-13/h2-9H,1H3

InChI Key

OXZAYLSFLAKDTK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

81 g (0.38 mole) of 1-bromo-2-(4-methylphenyl)-2-ethanone and 53 g (0.38 mole) of 2-amino-5-nitropyridine are reacted in 900 ml of n-propanol. The solution is maintained under reflux, the reaction being followed by thin layer chromatography. When there is no further change, the mixture is evaporated to dryness. The residue is taken up with water and treated with ammonia solution until the pH>8. The insoluble material is filtered off and dried, and then treated with dichloromethane. The insoluble portion is recrystallized in ethyl acetate, which yields a first crop. The mother liquors are then combined with the portion soluble in dichloromethane, the mixture is concentrated and a second crop of product is obtained. The two crops are purified separately by chromatography. 22 g (23%) of yellow solid are obtained overall. M.p. 205°-206° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23%

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